molecular formula C11H11NO B14788161 (4-(Cyanomethyl)phenyl)propanal

(4-(Cyanomethyl)phenyl)propanal

Cat. No.: B14788161
M. Wt: 173.21 g/mol
InChI Key: IYZOZTSQQCEWND-UHFFFAOYSA-N
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Description

(4-(Cyanomethyl)phenyl)propanal is an aldehyde derivative featuring a phenyl ring substituted at the para position with a cyanomethyl (–CH₂CN) group.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-[4-(3-oxopropyl)phenyl]acetonitrile

InChI

InChI=1S/C11H11NO/c12-8-7-11-5-3-10(4-6-11)2-1-9-13/h3-6,9H,1-2,7H2

InChI Key

IYZOZTSQQCEWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyanomethyl)phenyl)propanal typically involves the reaction of 4-(Cyanomethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Cyanomethyl)phenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Cyanomethyl)phenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Cyanomethyl)phenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the cyanomethyl group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include other propanal derivatives with variations in the phenyl ring substituents. Key examples are:

a. 2-Methyl-3-(4-R-Phenyl)propanal Derivatives

These compounds, studied for perfumery applications, feature varying R groups (e.g., methyl, ethyl) on the phenyl ring . Compared to (4-(Cyanomethyl)phenyl)propanal, the electron-donating R groups (e.g., –CH₃) in these derivatives enhance volatility and stability, making them suitable for fragrance formulations. In contrast, the cyanomethyl group’s electron-withdrawing nature may reduce volatility but increase reactivity in aldol condensations or nucleophilic additions.

b. (S)-2-(Bis(4-(dimethylamino)phenyl)methyl)-3-methylbutanal (33c) and Related Compounds

These propanal derivatives (e.g., 33c, 33d, 33e) feature bulky bis(dimethylamino)phenyl substituents, which significantly alter physical properties. For instance, 33c is a white solid (m.p. 134°C) with high enantiomeric excess (69%), whereas this compound’s smaller substituent likely results in a lower melting point and liquid state .

Reactivity and Functional Group Interactions

  • Cyanomethyl Group: The –CH₂CN group enhances electrophilicity at the aldehyde, promoting reactions with amines or hydrazines (e.g., hydrazone formation). This contrasts with methyl-substituted analogs, where reduced electrophilicity favors stability in perfumes .

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